
4-(4-Bromostyryl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Bromostyryl)pyridine is an organic compound with the molecular formula C13H10BrN. It is a derivative of pyridine, where the pyridine ring is substituted with a bromostyryl group at the 4-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromostyryl)pyridine typically involves the reaction of 4-bromobenzaldehyde with pyridine derivatives under basic conditions. One common method is the Wittig reaction, where a phosphonium ylide reacts with 4-bromobenzaldehyde to form the desired styryl compound . The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs .
Chemical Reactions Analysis
Types of Reactions
4-(4-Bromostyryl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The styryl group can undergo oxidation to form corresponding aldehydes or carboxylic acids, and reduction to form ethyl derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like sodium azide or potassium thiolate in polar solvents.
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an aminostyryl derivative, while oxidation would produce a bromobenzaldehyde derivative .
Scientific Research Applications
4-(4-Bromostyryl)pyridine has several applications in scientific research:
Materials Science:
Medicinal Chemistry: The compound is investigated for its potential as a building block in the synthesis of biologically active molecules, including anti-cancer and anti-inflammatory agents.
Biological Studies: It is used in the study of molecular interactions and binding affinities with various biological targets.
Mechanism of Action
The mechanism of action of 4-(4-Bromostyryl)pyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The bromostyryl group can interact with hydrophobic pockets in proteins, while the pyridine ring can form hydrogen bonds or coordinate with metal ions .
Comparison with Similar Compounds
Similar Compounds
4-(4-Bromophenyl)ethynylpyridine: Similar in structure but with an ethynyl linkage instead of a styryl group.
4-(4-Bromophenyl)pyridine: Lacks the styryl group, making it less versatile in certain reactions.
Uniqueness
4-(4-Bromostyryl)pyridine is unique due to the presence of both the bromine atom and the styryl group, which confer distinct reactivity and binding properties. This makes it a valuable compound for the synthesis of complex molecules and the study of molecular interactions .
Properties
Molecular Formula |
C13H10BrN |
|---|---|
Molecular Weight |
260.13 g/mol |
IUPAC Name |
4-[(E)-2-(4-bromophenyl)ethenyl]pyridine |
InChI |
InChI=1S/C13H10BrN/c14-13-5-3-11(4-6-13)1-2-12-7-9-15-10-8-12/h1-10H/b2-1+ |
InChI Key |
NCCUVLVSLIAHIC-OWOJBTEDSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C2=CC=NC=C2)Br |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=CC=NC=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


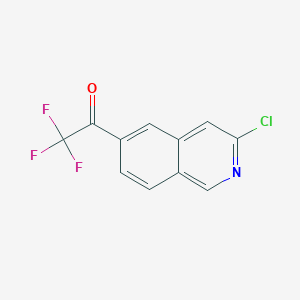

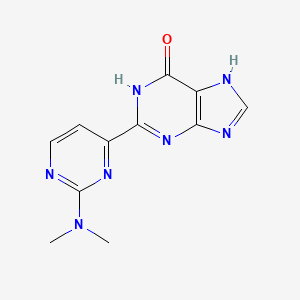
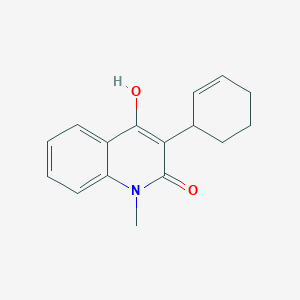
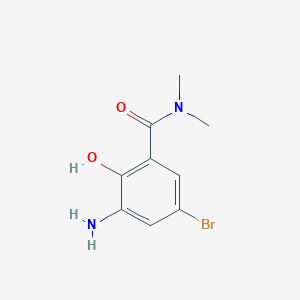
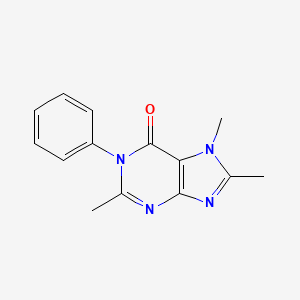
![3-Bromo-2-(furan-2-yl)imidazo[1,2-a]pyridine](/img/structure/B11858639.png)

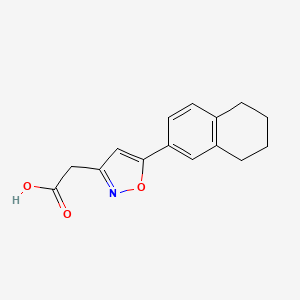
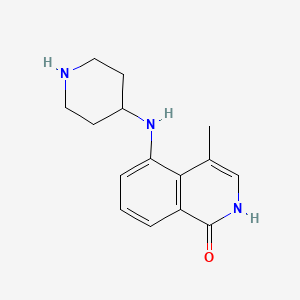

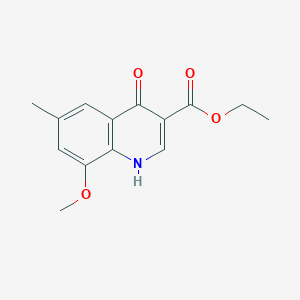
![2-(Trifluoromethyl)-6,7-dihydro-5h-pyrrolo[3,4-d]pyrimidine dihydrochloride](/img/structure/B11858697.png)
![1-(3-Chlorophenyl)-4-imino-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-amine](/img/structure/B11858705.png)
